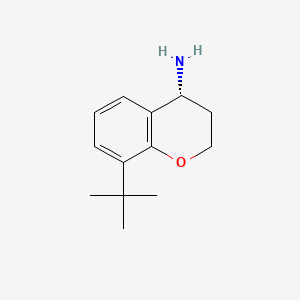

(R)-8-(tert-Butyl)chroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOIBLQXMSCOST-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=CC2=C1OCC[C@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677286 | |

| Record name | (4R)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221444-51-4 | |

| Record name | (4R)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Asymmetric Synthesis of R 8 Tert Butyl Chroman 4 Amine and Analogous Chiral Chroman 4 Amines

Catalytic Asymmetric Synthetic Routes

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, utilizing small, chiral organic molecules to catalyze transformations with high enantioselectivity. These methods avoid the use of potentially toxic and expensive transition metals and often operate under mild reaction conditions. For the synthesis of chiral chroman-4-amines, several organocatalytic approaches have been developed that construct the chiral chroman core and introduce the crucial amine functionality with excellent stereocontrol.

Organocatalytic strategies for the formation of chiral chroman-4-amines primarily involve two main approaches: the direct asymmetric functionalization of a pre-formed chroman system (or a precursor) to install the amine group, or the use of cascade reactions that build the heterocyclic ring and set the C4 stereocenter simultaneously. These strategies leverage different modes of catalyst activation, including Brønsted acid, hydrogen bonding, and enamine/iminium ion catalysis.

Chiral Brønsted acid catalysis, particularly using BINOL-derived phosphoric acids (CPAs), has become a cornerstone of asymmetric synthesis. A highly effective strategy for synthesizing chiral amines is the asymmetric reductive amination of a ketone. This approach can be applied to the synthesis of (R)-8-(tert-Butyl)chroman-4-amine starting from the corresponding 8-(tert-Butyl)chroman-4-one.

The mechanism involves the activation of an intermediate imine by the chiral phosphoric acid. The ketone precursor first condenses with an ammonia (B1221849) source (e.g., an ammonium (B1175870) salt) to form an imine in situ. The chiral phosphate (B84403) anion then forms a chiral ion pair with the protonated imine, orienting it for a stereoselective hydride transfer from a mild reducing agent, typically a Hantzsch ester. This biomimetic transfer hydrogenation effectively reduces the imine to the desired chiral amine with high enantioselectivity. The bulky substituents on the 3,3'-positions of the BINOL backbone of the catalyst are crucial for creating a well-defined chiral pocket that dictates the facial selectivity of the hydride attack.

While specific data for the reductive amination of 8-(tert-Butyl)chroman-4-one is not extensively documented, the general applicability of this method to a wide range of ketones demonstrates its high potential. Below is a table representing typical results for the CPA-catalyzed asymmetric reductive amination of various ketones.

| Entry | Ketone Substrate | Amine Source | Catalyst (mol%) | Yield (%) | ee (%) |

| 1 | Acetophenone | p-Anisidine | (R)-TRIP (5) | 95 | 96 |

| 2 | 2-Acetonaphthone | p-Anisidine | (R)-TRIP (5) | 98 | 95 |

| 3 | Cyclohexanone | Benzylamine | (S)-CPA-1 (10) | 85 | 92 |

| 4 | Tetralone | Aniline | (R)-TRIP (2) | 99 | 91 |

Data are representative examples from the field of CPA-catalyzed asymmetric reductive amination.

Bifunctional catalysts bearing a hydrogen-bond donor motif (like thiourea (B124793) or squaramide) and a Lewis basic site (such as a tertiary amine) are highly effective in controlling stereoselectivity by simultaneously activating both the nucleophile and the electrophile. In the context of chroman synthesis, these catalysts are particularly powerful in promoting cascade reactions.

These catalysts activate the electrophile (e.g., a nitroolefin) through hydrogen bonding with the thiourea or squaramide moiety, lowering its LUMO. Concurrently, the basic amine site deprotonates the nucleophile (e.g., a phenol), increasing its reactivity. This dual activation within the catalyst's chiral environment brings the reactants into close proximity in a highly organized, stereochemically defined transition state. While this approach does not typically install the amine group directly, it is used to synthesize highly functionalized chroman scaffolds, such as 3-nitrochromans, which are versatile precursors to chroman-4-amines via subsequent chemical transformations like reduction of the nitro group.

Chiral secondary amines, such as L-proline and its derivatives (e.g., diphenylprolinol silyl (B83357) ethers), are seminal organocatalysts that operate through enamine or iminium ion intermediates. These catalysts can be used to construct the chiral chroman backbone through tandem reactions. For instance, an asymmetric tandem Michael addition-hemiacetalization between an aliphatic aldehyde and an (E)-2-(2-nitrovinyl)phenol can be catalyzed by a chiral prolinol derivative.

In this process, the chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the nitrovinylphenol electrophile. The resulting intermediate then undergoes an intramolecular hemiacetalization to form a chiral chroman-2-ol. These products, possessing the core chroman structure with defined stereocenters, can be converted to chroman-4-amines through further synthetic steps. The stereochemical outcome is controlled by the chiral catalyst, which directs the approach of the electrophile to a specific face of the enamine.

The table below shows representative results for the synthesis of chiral chroman-2-ols using a diarylprolinol silyl ether catalyst.

| Entry | Aldehyde | (E)-2-(2-nitrovinyl)phenol | Catalyst (mol%) | dr | Yield (%) | ee (%) |

| 1 | Propanal | Unsubstituted | 10 | 2.8:1 | 92 | 99 |

| 2 | Butanal | Unsubstituted | 10 | 3.5:1 | 95 | 99 |

| 3 | Isovaleraldehyde | Unsubstituted | 10 | 10:1 | 94 | 99 |

| 4 | Propanal | 4-Bromo | 10 | 3.2:1 | 93 | 98 |

Data are representative for the organocatalytic tandem Michael addition-hemiacetalization.

Cascade and domino reactions are highly efficient synthetic strategies that enable the construction of complex molecular architectures from simple starting materials in a single operation, avoiding costly and time-consuming purification of intermediates. nih.govrsc.org Organocatalysis is particularly well-suited for initiating such cascades. In the synthesis of chiral chromans, these processes typically involve an initial conjugate addition followed by one or more intramolecular cyclizations or further additions to build the heterocyclic ring and install multiple stereocenters with high stereocontrol.

A prominent example of a domino reaction for chroman synthesis is the oxa-Michael-nitro-Michael cascade. rsc.org This reaction is often catalyzed by bifunctional squaramide catalysts and involves the reaction of a 2-hydroxynitrostyrene with a trans-β-nitroolefin. rsc.org

The reaction sequence is initiated by the Michael addition of the phenolic hydroxyl group of the 2-hydroxynitrostyrene to the activated nitroolefin (oxa-Michael addition). This step is facilitated by the bifunctional catalyst, which activates the phenol (B47542) as a nucleophile and the nitroolefin as an electrophile. The resulting nitronate intermediate then undergoes a rapid intramolecular conjugate addition to the nitro-vinyl group of the original hydroxystyrene (B8347415) moiety (nitro-Michael addition). This cyclization step forms the chroman ring and establishes up to three contiguous stereocenters. The products are polysubstituted 2-aryl-3,4-dinitrochromans, which can serve as valuable precursors for 4-aminochroman derivatives through chemoselective reduction of the nitro groups. This domino reaction provides rapid access to complex chroman structures with excellent diastereoselectivity and enantioselectivity. rsc.org

The following table details the results of a squaramide-catalyzed oxa-Michael-nitro-Michael domino reaction for the synthesis of various polysubstituted chiral chromans. rsc.org

| Entry | 2-Hydroxynitrostyrene (R¹) | trans-β-Nitroolefin (R²) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | Phenyl | 78 | >20:1 | 98 |

| 2 | Phenyl | 4-Chlorophenyl | 82 | >20:1 | 99 |

| 3 | Phenyl | 4-Methylphenyl | 75 | >20:1 | 97 |

| 4 | Phenyl | 2-Thienyl | 69 | >20:1 | 95 |

| 5 | 4-Bromophenyl | Phenyl | 72 | >20:1 | 98 |

Reactions performed with a quinine-derived squaramide catalyst in toluene. rsc.org

Organocatalytic Strategies for Chroman-4-amine (B2768764) Formation

Cascade and Domino Organocatalytic Processes

Friedel-Crafts-Type 1,4-Additions

While not a direct amination, asymmetric Friedel-Crafts-type reactions, particularly in tandem with Michael additions, have emerged as a powerful tool for constructing the chiral chroman framework with functionalities that can be precursors to the C4-amine. These reactions often utilize chiral catalysts to control the stereochemical outcome.

One notable example involves the enantioselective tandem Friedel-Crafts alkylation/Michael addition of indoles to nitroolefin enoates, catalyzed by a diphenylamine-linked bis(oxazoline)-Zn(OTf)₂ complex. beilstein-journals.orgnih.gov This process yields highly functionalized chiral chromans with excellent diastereoselectivity and enantioselectivity (up to 95:5 dr and 99% ee). beilstein-journals.orgnih.gov The reaction proceeds through an initial Friedel-Crafts alkylation of the indole (B1671886) with the nitroolefin enoate, followed by an intramolecular Michael addition to form the chroman ring. beilstein-journals.org Although this specific example leads to indolyl-substituted chromans, the principle of a catalyzed Friedel-Crafts reaction to initiate the formation of a stereocenter-bearing chroman ring is a key conceptual advance.

Another relevant approach is the organocatalytic asymmetric 1,6-addition/1,4-addition sequence involving 2,4-dienals and hydroxyarenes. nih.gov This cascade reaction, directed by an organocatalyst, leads to the formation of optically active chromans in high yields and enantiomeric excesses ranging from 94-99%. nih.gov The mechanism involves the formation of a vinylogous iminium-ion intermediate, which undergoes a 1,6-Friedel-Crafts reaction followed by a 1,4-oxa-Michael cascade. nih.gov This strategy demonstrates the utility of organocatalysis in constructing the chiral chroman core through a conjugate addition pathway.

| Entry | Nitroolefin Enoate | Indole | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Methyl 2-(nitromethyl)acrylate | Indole | 73 | 96:4 | 89 |

| 2 | Methyl 2-(nitromethyl)acrylate | 5-Methoxyindole | 65 | 92:8 | 85 |

| 3 | Methyl 2-(nitromethyl)acrylate | 5-Bromoindole | 78 | 93:7 | 87 |

| 4 | Ethyl 2-(nitromethyl)acrylate | Indole | 75 | 95:5 | 90 |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a diverse and powerful toolkit for the asymmetric synthesis of chiral chroman-4-amines. Various metals, including palladium, copper, and nickel, have been employed in reactions that stereoselectively form the crucial C-N or C-C bonds.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of C-C, C-N, and C-O bonds. nih.gov In the context of chroman-4-amine synthesis, intramolecular AAA, often referred to as asymmetric allylic amination, is particularly relevant. This strategy typically involves the cyclization of a precursor containing both a nucleophilic nitrogen atom and an allylic leaving group.

The total synthesis of (-)-aurantioclavine, for instance, utilized an intramolecular palladium-catalyzed asymmetric amination of an allyl carbonate bearing a p-tosylamide group. nih.gov This key step, employing a palladium catalyst with a tBu-phosphinooxazoline ligand, furnished the desired azepane ring with high yield (77%) and excellent enantioselectivity (95% ee). nih.gov This example highlights the potential of intramolecular Pd-catalyzed allylic amination for constructing nitrogen-containing heterocyclic systems with high stereocontrol, a strategy directly applicable to the synthesis of chiral chroman-4-amines by designing an appropriate phenolic precursor.

A single, generally applicable protocol for palladium-catalyzed asymmetric allylic amination has been developed for a wide range of nitrogen nucleophiles, including sulfonamides and imides, with a readily available catalyst, achieving high yields and enantioselectivities often exceeding 90%. nih.gov

Copper-Catalyzed Conjugate Additions and Multicomponent Reactions

Copper-catalyzed asymmetric conjugate addition reactions are a cornerstone of enantioselective C-C bond formation. researchgate.net This methodology can be applied to the synthesis of chiral chroman-4-amines by the 1,4-addition of a suitable nucleophile to a chromone-derived Michael acceptor. While direct conjugate addition of an amine is challenging, the addition of a carbon-based nucleophile, which can later be converted to an amine, is a viable strategy.

Remarkable progress has been made in copper-catalyzed enantioselective conjugate addition (ECA) reactions, allowing for the formation of challenging chiral quaternary centers. researchgate.net The development of chiral ligands, such as phosphoramidites, has been crucial for achieving high stereocontrol in the copper-catalyzed 1,4-addition of organozinc reagents to enones. researchgate.net

Copper catalysis is also effective in multicomponent reactions that can assemble complex molecules in a single step. While specific examples for the direct synthesis of this compound are not prevalent, the principles of copper-catalyzed asymmetric addition of O-nucleophiles to β,γ-alkynyl-α-imino esters to form chiral N,O-ketals demonstrate the potential of copper catalysis in stereoselectively forming C-O and C-N bonds in a multicomponent fashion. nih.gov

Enantioselective Hydrogenation of Cyclic Imines and Precursors

The asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for preparing chiral amines. nih.gov For the synthesis of chiral chroman-4-amines, this strategy can be applied to the enantioselective reduction of a chroman-4-one imine.

While the asymmetric hydrogenation of exocyclic ketimines derived from 4-chromanone (B43037) has been reported to exhibit low enantioselectivities due to conformational strain upon metal coordination, advancements have been made. nih.gov A significant breakthrough was a highly enantioselective palladium-catalyzed hydrogenation that utilizes a Brønsted acid as an activator. nih.gov Using the C₄-TunePhos ligand, this catalytic system provides access to enantioenriched cyclic amines with enantiomeric excesses ranging from 86–95%. nih.gov

Iridium-based catalytic systems have also proven effective for the hydrogenation of various cyclic imines. nih.gov The development of chiral ligands is paramount in achieving high enantioselectivity in these transformations.

| Catalyst System | Ligand | Activator | Solvent | ee (%) |

|---|---|---|---|---|

| [Pd(TFA)₂] | (S)-C₄-TunePhos | D-DTTA | Toluene | 92 |

| [Pd(TFA)₂] | (S)-C₃-TunePhos | D-DTTA | Toluene | 88 |

| [Ir(COD)Cl]₂ / AgSbF₆ | (S,S)-f-Binaphane | - | DCM | 85 |

Nickel-Catalyzed Reductive Cyclizations

Nickel-catalyzed reductive cyclizations have emerged as a valuable method for the construction of various cyclic structures. organic-chemistry.org These reactions often proceed via a radical mechanism and can be used to form carbo-, oxa-, and azacycles from unsaturated alkyl halides. organic-chemistry.org

A mild and convenient method for the free-radical cyclization of organohalides utilizes a NiCl₂·DME/Pybox complex as the catalyst and zinc powder in methanol (B129727). organic-chemistry.org This system efficiently promotes the reductive cyclization of unsaturated alkyl halides to afford the corresponding cyclic products in high yields. organic-chemistry.org While direct application to the synthesis of this compound is not explicitly detailed in the provided sources, the methodology's ability to form oxacycles suggests its potential for constructing the chroman ring. By designing a substrate with an appropriately positioned nitrogen-containing tether, a subsequent or tandem cyclization could lead to the desired 4-aminochroman scaffold. The diastereoselectivity of these cyclizations is often high, and the use of chiral ligands, such as Pybox, can induce enantioselectivity.

Biocatalytic Approaches to Chiral Chroman-4-amine Scaffolds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral amines. chemistryviews.org Enzymes, such as transaminases and imine reductases, operate under mild conditions and can exhibit exquisite stereoselectivity.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govelsevierpure.com This approach is highly attractive for the synthesis of this compound, which could be prepared from the corresponding 8-(tert-butyl)chroman-4-one. The reaction involves the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine, to the ketone substrate. nih.gov

The success of a transaminase-catalyzed reaction depends on several factors, including substrate acceptance by the enzyme and overcoming the often-unfavorable reaction equilibrium. nih.govelsevierpure.com Protein engineering has been instrumental in expanding the substrate scope of transaminases to include bulky ketones and in improving their stability and activity. mdpi.com For example, engineered ω-transaminases have been successfully applied to the industrial-scale synthesis of sitagliptin, which features a bulky chiral amine. mdpi.com

Imine reductases (IREDs) and reductive aminases (RedAms) are another class of enzymes that can produce chiral amines. chemistryviews.org IREDs catalyze the asymmetric reduction of pre-formed or in situ-formed imines. Reductive aminases can directly convert a ketone to a chiral amine using an amine source, such as ammonia, and a reducing equivalent. chemistryviews.org The application of these enzymes to a chromanone substrate could provide a direct and highly enantioselective route to the desired chroman-4-amine.

| Enzyme Source | Ketone Substrate | Amine Donor | Yield (%) | ee (%) |

|---|---|---|---|---|

| Vibrio fluvialis JS17 | Acetophenone | L-Alanine | 92.1 | >99 (S) |

| Vibrio fluvialis JS17 | Benzylacetone | L-Alanine | 90.2 | >99 (S) |

| Engineered ω-TA | Pro-sitagliptin ketone | Isopropylamine | >95 | >99.5 (R) |

Whole-Cell Biotransformations

Whole-cell biotransformations utilize intact microbial cells as catalysts, harnessing their enzymatic machinery for desired chemical conversions. This approach obviates the need for enzyme purification and cofactor regeneration, making it a cost-effective and operationally simple method for asymmetric synthesis. In the context of chiral chroman-4-amine synthesis, whole-cell systems expressing transaminases are particularly relevant.

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. illinois.edu The asymmetric synthesis of a chiral amine can be achieved by the transamination of a prochiral ketone. For the synthesis of this compound, this would involve the use of an (R)-selective ω-transaminase with 8-tert-butylchroman-4-one (B1388396) as the substrate. The reaction equilibrium can be driven towards the product by using a suitable amine donor, such as isopropylamine, which is converted to acetone. nih.gov

Immobilization of whole-cell transaminase biocatalysts offers several advantages, including enhanced stability and reusability, making them suitable for continuous-flow processes. mdpi.com For instance, E. coli cells overexpressing transaminases can be entrapped in a sol-gel matrix, providing a robust biocatalyst for the kinetic resolution of racemic amines or the asymmetric synthesis of chiral amines from ketones. mdpi.com While specific examples for 8-tert-butylchroman-4-one are not extensively documented, the broad substrate scope of many engineered transaminases suggests the feasibility of this approach.

Table 1: Examples of Whole-Cell Biotransformations for Chiral Amine Synthesis

| Enzyme Type | Substrate Example | Amine Donor | Product | Enantiomeric Excess (ee) | Reference |

| (R)-selective ω-Transaminase | Prositagliptin ketone | Isopropylamine | Sitagliptin | >99.95% | illinois.edu |

| Transaminase | (4-Fluorophenyl)acetone | ortho-Xylylenediamine | (R)-1-(4-Fluorophenyl)propan-2-amine | >99% | nih.gov |

Enzymatic Reduction of Chroman-4-ones

The reduction of chroman-4-ones to the corresponding chroman-4-ols is a key step towards the synthesis of chroman-4-amines. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that can catalyze the stereoselective reduction of ketones to chiral alcohols. While this does not directly yield the amine, the resulting chiral alcohol is a versatile intermediate that can be converted to the desired amine via methods such as a Mitsunobu reaction or conversion to a sulfonate followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

The enzymatic reduction of substituted chroman-4-ones has been explored, demonstrating the potential for high enantioselectivity. For example, a benzaldehyde (B42025) lyase has been used to generate chiral chroman-4-one derivatives with up to 98% ee. These chiral ketones can then serve as precursors for the synthesis of enantiopure chroman-4-amines.

Furthermore, imine reductases (IREDs) or reductive aminases (RedAms) offer a more direct route from the ketone to the amine. These enzymes catalyze the reduction of an imine or the reductive amination of a ketone in the presence of an amine source and a reducing equivalent, typically a nicotinamide (B372718) cofactor (NAD(P)H). While the direct enzymatic reductive amination of chroman-4-ones is a promising strategy, specific examples for 8-tert-butylchroman-4-one require further investigation.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries in Chroman-4-amine Formation

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to afford the enantiomerically enriched product.

Application of tert-Butanesulfinamide in Chiral Amine Synthesis

tert-Butanesulfinamide, developed by Ellman and coworkers, has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of a wide array of chiral amines. organic-chemistry.org The methodology involves three key steps: condensation of the sulfinamide with a ketone to form an N-sulfinyl imine, diastereoselective nucleophilic addition to the imine, and subsequent removal of the chiral auxiliary.

The first step in this synthetic sequence is the condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with a ketone, such as 8-tert-butylchroman-4-one, to form the corresponding N-tert-butanesulfinyl imine. This reaction is typically catalyzed by a Lewis acid, with titanium(IV) ethoxide (Ti(OEt)₄) being a commonly used reagent for ketones. The reaction generally proceeds in high yield to provide the stable N-sulfinyl imine.

Table 2: Conditions for the Formation of N-Sulfinyl Imines from Ketones

| Ketone Substrate | Reagent | Conditions | Product | Yield |

| General Aromatic/Aliphatic Ketones | (R)-tert-Butanesulfinamide, Ti(OEt)₄ | THF, reflux | N-Sulfinyl ketimine | High |

The chiral tert-butanesulfinyl group serves as an excellent stereocontrol element in the nucleophilic addition to the C=N bond of the N-sulfinyl imine. A wide range of nucleophiles, including Grignard reagents, organolithium reagents, and enolates, can be added with high diastereoselectivity. The stereochemical outcome is dictated by the formation of a six-membered chair-like transition state where the nucleophile attacks from the less sterically hindered face.

For the synthesis of the parent this compound, a reducing agent that delivers a hydride nucleophile is required. Reagents such as sodium borohydride (B1222165) (NaBH₄) or L-selectride can be used for the diastereoselective reduction of the N-sulfinyl ketimine derived from 8-tert-butylchroman-4-one. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction.

The final step in the synthesis is the removal of the tert-butanesulfinyl group to unveil the free chiral amine. This is typically accomplished under mild acidic conditions, for example, by treatment with hydrochloric acid in a protic solvent like methanol or ethanol (B145695). bristol.ac.uk This step usually proceeds with high yield and without racemization of the newly formed stereocenter. A practical advantage of this methodology is the potential to recover and recycle the chiral auxiliary, which can be converted to tert-butylsulfinyl chloride upon treatment with HCl and subsequently regenerated. bristol.ac.uknih.gov An alternative, functional group compatible method for the deprotection of N-tert-butanesulfinyl amines involves the use of iodine. rsc.orgnih.gov

Other Privileged Chiral Auxiliaries in Chroman Ring Construction

Beyond commonly employed chiral auxiliaries, the field of asymmetric synthesis has seen the exploration of other privileged scaffolds to induce stereoselectivity in the construction of the chroman ring. These auxiliaries, often derived from readily available chiral pool sources, offer unique steric and electronic environments to control the formation of stereocenters during key bond-forming reactions. Notable examples include sulfur-based auxiliaries, Evans oxazolidinones, and carbohydrate-derived auxiliaries, each demonstrating utility in achieving high levels of diastereoselectivity in the synthesis of chiral chroman derivatives.

Sulfur-based chiral auxiliaries, such as those derived from phenylglycine, have proven effective in asymmetric aldol-type reactions leading to chroman structures. These auxiliaries can provide superior performance in certain aldol (B89426) condensations compared to their oxazolidinone counterparts, particularly with N-acetyl groups. scielo.org.mx

Evans oxazolidinones, a well-established class of chiral auxiliaries, have been successfully applied to a range of stereoselective transformations, including those amenable to chroman synthesis. santiago-lab.comwikipedia.orgrsc.org By attaching the oxazolidinone to a precursor molecule, its inherent chirality directs the stereochemical outcome of subsequent reactions, such as alkylations and aldol additions, which can be pivotal steps in the construction of the chroman framework. santiago-lab.comwikipedia.orgrsc.org

Ellman's tert-butanesulfinamide has emerged as a versatile chiral auxiliary for the asymmetric synthesis of amines, a functionality present in the target molecule. harvard.edusigmaaldrich.com Its application in the synthesis of chiral chroman-4-amines involves the diastereoselective addition of nucleophiles to tert-butanesulfinyl imines derived from chroman-4-one precursors. The sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity in the formation of the amine stereocenter. harvard.edusigmaaldrich.com

Carbohydrate-derived auxiliaries represent another class of privileged chiral controllers for asymmetric reactions. Their multiple stereocenters and well-defined conformations can be exploited to achieve high levels of stereocontrol in reactions such as cycloadditions and alkylations, which can be adapted for the synthesis of enantiomerically enriched chromans. These auxiliaries have been successfully employed in asymmetric Strecker and Ugi reactions, demonstrating their potential for the synthesis of chiral amino acid derivatives that can be precursors to chroman-4-amines. wiley-vch.deresearchgate.net

The selection of a particular chiral auxiliary often depends on the specific reaction, the desired stereoisomer, and the ease of removal of the auxiliary post-reaction. The continued development of novel and efficient chiral auxiliaries is a testament to the ongoing efforts to refine the tools available for the precise construction of complex chiral molecules like this compound.

Novel Synthetic Routes via Radical Processes for Chroman-4-one Precursors

Recent advancements in synthetic organic chemistry have led to the development of novel strategies for the construction of chroman-4-one scaffolds, which are key precursors to chroman-4-amines. Among these, methods employing radical processes have gained significant traction due to their mild reaction conditions and high functional group tolerance. These approaches often utilize visible-light photoredox catalysis to generate radical intermediates that undergo cascade reactions to form the desired heterocyclic core. Two prominent examples of such methodologies are visible-light-driven alkene acylarylation and deaminative alkylation followed by tandem cyclization.

These radical-based methods offer an alternative to traditional approaches for synthesizing chroman-4-ones, such as the intramolecular oxa-Michael addition, which often require harsher conditions or pre-functionalized substrates. nih.gov The ability to use readily available starting materials and environmentally benign energy sources like visible light makes these radical processes highly attractive for modern organic synthesis.

Visible-Light-Driven Alkene Acylarylation

Visible-light-driven alkene acylarylation has emerged as a powerful tool for the synthesis of 3-substituted chroman-4-ones. nih.govresearchgate.net This methodology typically involves the generation of an acyl radical from a suitable precursor, which then adds to an alkene tethered to an aromatic ring, followed by cyclization to form the chroman-4-one structure. nih.gov

One notable approach utilizes a metal- and aldehyde-free photoredox-neutral alkene acylarylation of readily available cyanoarenes. nih.gov The reaction proceeds via a phosphoranyl radical-mediated acyl radical-initiated cyclization and a selective radical-radical coupling sequence. nih.gov This method demonstrates good functional group tolerance and can be used to synthesize a variety of 3-(arylmethyl)chroman-4-ones and their analogs. nih.gov

The proposed mechanism for this transformation begins with the excitation of a photocatalyst by visible light. The excited photocatalyst is then reductively quenched by a phosphine (B1218219), generating a strongly reducing species and a phosphine radical cation. This reducing species can then activate a cyanoarene, leading to the formation of an acyl radical. The acyl radical subsequently undergoes an intramolecular addition to the tethered alkene, and the resulting radical cyclizes onto the aromatic ring to afford the chroman-4-one product after a final radical-radical coupling step. nih.gov

The substrate scope of this reaction is broad, tolerating various substituents on both the alkene and the aromatic ring of the starting material. researchgate.net This versatility allows for the synthesis of a diverse library of chroman-4-one derivatives.

| Entry | Alkene Substrate | Cyanoarene Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(allyloxy)benzoic acid derivative | 4-cyanopyridine | 3-(pyridin-4-ylmethyl)chroman-4-one | 75 |

| 2 | 2-(allyloxy)benzoic acid derivative | Benzonitrile | 3-benzylchroman-4-one | 82 |

| 3 | 2-(cinnamoyloxy)benzoic acid derivative | 4-cyanopyridine | 3-(phenyl(pyridin-4-yl)methyl)chroman-4-one | 68 |

Deaminative Alkylation and Tandem Cyclization

Another innovative radical-based approach to chroman-4-one precursors is the visible-light-mediated deaminative alkylation of amino acid-derived Katritzky salts, followed by a tandem cyclization with o-(allyloxy)arylaldehydes. researchgate.net This method provides access to 3-alkyl-substituted chroman-4-one derivatives and exhibits good functional-group compatibility, with reported yields ranging from 16-88%. researchgate.net

The reaction is initiated by the formation of an electron donor-acceptor (EDA) complex between the Katritzky salt and a base under visible light irradiation. This EDA complex facilitates a single-electron transfer (SET) process, leading to the generation of an alkyl radical from the amino acid derivative. This alkyl radical then adds to the alkene moiety of the o-(allyloxy)arylaldehyde. The resulting radical intermediate undergoes a 5-exo-trig cyclization to form a five-membered ring, which then rearranges to the more stable six-membered chroman-4-one ring system through a tandem cyclization process.

This strategy has been successfully applied to a range of amino acid-derived Katritzky salts and substituted o-(allyloxy)arylaldehydes, demonstrating its utility in generating structural diversity. researchgate.net The mild, photocatalyst-free conditions make this an attractive and sustainable method for the synthesis of these important heterocyclic precursors.

| Entry | Amino Acid Derivative (Katritzky Salt) | o-(allyloxy)arylaldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | From Glycine | 2-(allyloxy)benzaldehyde | 3-methylchroman-4-one | 72 |

| 2 | From Alanine | 2-(allyloxy)benzaldehyde | 3-ethylchroman-4-one | 88 |

| 3 | From Phenylalanine | 2-(allyloxy)benzaldehyde | 3-benzylchroman-4-one | 65 |

| 4 | From Leucine | 5-chloro-2-(allyloxy)benzaldehyde | 6-chloro-3-isobutylchroman-4-one | 78 |

Stereochemical Characterization and Elucidation for R 8 Tert Butyl Chroman 4 Amine

Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is crucial for quantifying the purity of a chiral compound. Various analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being a primary method.

Chiral High-Performance Liquid Chromatography (HPLC): This technique is widely used for separating enantiomers, allowing for the quantification of their relative amounts. sigmaaldrich.com Chiral stationary phases (CSPs) are the key to this separation. For amine compounds like (R)-8-(tert-Butyl)chroman-4-amine, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven effective for resolving enantiomers of underivatized amino acids and related polar compounds. sigmaaldrich.com The differential interactions between the enantiomers and the chiral stationary phase lead to different retention times, enabling their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The use of different solvents and bases can significantly influence the resolution outcomes in HPLC. chinesechemsoc.org

Fluorescence-Based Assays: High-throughput methods for determining enantiomeric excess have been developed using fluorescence. nih.gov These assays often involve the dynamic self-assembly of the chiral analyte with other components to form diastereomeric complexes that exhibit distinct fluorescence properties. nih.gov For chiral amines, this can involve reaction with a chiral derivatizing agent to form fluorescent diastereomers, where the fluorescence intensity or wavelength differs for each, allowing for the calculation of the enantiomeric excess. nih.gov This method is particularly advantageous for its sensitivity and suitability for high-throughput screening. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: NMR spectroscopy can also be used to determine enantiomeric excess. This typically involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. frontiersin.org These diastereomers have different NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the determination of their ratio and thus the enantiomeric excess of the original mixture. frontiersin.org For primary amines, chiral α-fluorinated phenylacetic phenylselenoester has been used as a CDA, with the difference in the 19F NMR chemical shifts of the resulting amides being correlated to the absolute configuration and enantiomeric excess. frontiersin.org

Determination of Absolute Configuration through Spectroscopic Methods

Determining the absolute configuration of a chiral molecule involves establishing the actual three-dimensional arrangement of its atoms. Spectroscopic methods, particularly those that interact with chiral molecules in a stereospecific manner, are invaluable for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bch.ro The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. bch.ro The experimental VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer (e.g., the R-enantiomer). bch.ro A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. bch.ro This method is powerful because it provides a detailed fingerprint of the molecule's stereochemistry. bch.ronih.gov

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. Similar to VCD, the experimental ECD spectrum can be compared with quantum chemical calculations to determine the absolute configuration. researchgate.net ORD measures the change in the angle of plane-polarized light as a function of wavelength. Both techniques are sensitive to the stereochemistry of the molecule and are often used in conjunction with computational methods for reliable absolute configuration assignment. researchgate.net

X-ray Crystallography: When a single crystal of a chiral compound can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration. This technique maps the electron density of the molecule, revealing the precise spatial arrangement of all atoms. The absolute configuration can be determined using the anomalous dispersion effect.

Computational Approaches to Stereochemical Assignment

Computational chemistry has become an indispensable tool for the stereochemical assignment of chiral molecules. These methods provide theoretical data that can be compared with experimental results to elucidate the absolute configuration and understand conformational preferences.

Density Functional Theory (DFT) Calculations of Optical Rotation

Density Functional Theory (DFT) has emerged as a powerful method for calculating the optical rotation of chiral molecules. researchgate.net By calculating the specific rotation ([α]D) for a proposed structure, a direct comparison can be made with the experimentally measured value. mdpi.com If the sign and magnitude of the calculated optical rotation match the experimental data, it provides strong evidence for the assigned absolute configuration. mdpi.com However, the accuracy of these calculations can be influenced by the choice of functional and basis set, as well as the treatment of solvent effects. researchgate.net For some classes of molecules, such as 2-carboxyl chromanes, theoretical calculations can be prone to error due to fluctuating conformational distributions. mdpi.com

Conformational Analysis of the Chroman-4-amine (B2768764) Ring System

The chroman-4-amine ring system is not planar and can adopt different conformations. A thorough conformational analysis is essential for accurate stereochemical assignment, as the observed spectroscopic properties are a population-weighted average of all significant conformers. bch.ro Computational methods, often starting with molecular mechanics and followed by DFT optimization, are used to identify the stable conformers and their relative energies. bch.ro For the chroman ring, the dihydropyran ring can adopt a "twist" or "sofa" conformation. The specific conformation is influenced by the substituents on the ring. mdpi.com Understanding the conformational landscape is crucial for interpreting spectroscopic data and for accurately calculating properties like optical rotation and VCD spectra. bch.rochim.it

Correlation between Substituent Effects (e.g., tert-Butyl) and Stereochemical Outcome

The nature and position of substituents on the chroman ring can significantly influence the stereochemical outcome of synthetic reactions and the chiroptical properties of the molecule.

The bulky tert-butyl group at the C8 position of this compound is expected to exert a significant steric influence. rsc.org In asymmetric synthesis, such a bulky group can direct the approach of reagents, leading to a higher degree of stereoselectivity. For instance, in reactions involving the chroman nucleus, bulky substituents can influence the facial selectivity of an attack on a prochiral center. dicp.ac.cn

In terms of chiroptical properties, the electronic and steric effects of substituents can impact the optical rotation. While a general rule based on the electron-withdrawing or -donating power of substituents has been proposed for predicting the sign of optical rotation, the presence of bulky groups like tert-butyl can introduce complexities due to steric interactions that affect the molecular conformation. nih.gov These interactions can alter the conformational equilibrium of the dihydropyran ring, which in turn affects the sign and magnitude of the specific rotation. mdpi.com For example, in 2-substituted chromanes, the helicity of the dihydropyran ring is a determining factor for the sign of the specific optical rotation. mdpi.com The tert-butyl group, by influencing this helicity, can play a crucial role in the observed chiroptical properties.

Synthetic Transformations and Derivatization of Chiral Chroman 4 Amine Frameworks

Functionalization at C2, C3, C6, and C8 Positions of the Chroman Ring

The chroman framework offers multiple sites for synthetic modification, allowing for the introduction of diverse substituents that can influence molecular interactions and biological activity.

C2 Position: The C2 position, being an aliphatic carbon in the dihydropyran ring, can be functionalized through various methods. While direct C-H functionalization at this position is challenging, strategies involving the corresponding chroman-4-one are common. For instance, cascade alkylation reactions have been developed for the synthesis of 2-alkyl-chroman-4-ones, which can then be converted to the desired chroman-4-amine (B2768764). researchgate.netgu.se Palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates also provides an efficient route to chiral chromans with substituents at the C2 position. acs.org

C3 Position: The C3 position, adjacent to the C4-amine, is another key site for introducing structural diversity. Bromination of the corresponding chroman-4-one at the C3 position creates a versatile intermediate. gu.se This bromo-derivative can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups, including amines, azides, and thiols. gu.se Furthermore, radical-initiated cascade cyclization of o-(allyloxy)arylaldehydes represents a modern approach to constructing sulfone-functionalized chroman-4-ones, which can be further elaborated. researchgate.net These methods highlight the potential to introduce a wide array of substituents at the C3 position of the chroman skeleton.

C6 and C8 Positions: The aromatic portion of the chroman ring, specifically the C6 and C8 positions, can be functionalized using standard electrophilic aromatic substitution reactions. The electronic properties of the existing substituents on the benzene (B151609) ring will direct the regioselectivity of these transformations. For instance, halogenation (e.g., bromination or chlorination) can be achieved using appropriate reagents, providing handles for further cross-coupling reactions. diva-portal.org The introduction of electron-withdrawing or electron-donating groups at these positions has been shown to have a significant impact on the biological activity of chroman-based compounds. In the case of (R)-8-(tert-Butyl)chroman-4-amine, the bulky tert-butyl group at C8 will sterically hinder and direct incoming electrophiles primarily to the C6 position.

Table 1: Examples of Functionalization Reactions on the Chroman Ring This table is based on reactions reported for chroman and chroman-4-one systems, applicable to the this compound framework.

| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| C2 | Asymmetric Allylic Alkylation | Pd Catalyst, Chiral Ligand, Phenol Allyl Carbonate | Alkyl, Vinyl |

| C3 | Bromination/Substitution | NBS; various nucleophiles (e.g., NaN3, R-SH) | Bromo, Azido, Thioether |

| C6 | Halogenation | Br2 or NCS, Solvent | Bromo, Chloro |

| C8 | Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl3) | Acyl |

Chemical Modifications of the Amine Functionality at C4

The primary amine at the C4 position of this compound is a key nucleophilic center, providing a straightforward handle for a wide range of chemical modifications.

Alkylation and Reductive Amination: N-alkylation can be achieved through reaction with alkyl halides. A more controlled and widely used method is reductive amination, where the chroman-4-one precursor is reacted with an amine in the presence of a reducing agent. st-andrews.ac.ukd-nb.info For the modification of a pre-existing primary amine, reductive amination with an aldehyde or ketone can be employed to yield secondary or tertiary amines. st-andrews.ac.ukacs.org These modifications are crucial for altering lipophilicity and basicity.

Urea and Sulfonamide Formation: The amine can react with isocyanates to form ureas or with sulfonyl chlorides to produce sulfonamides. These functional groups are important pharmacophores in many drug molecules.

Table 2: Common Modifications of the C4-Amine Functionality

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | R-COCl, Base (e.g., Et3N), CH2Cl2 | Amide (-NHCOR) |

| Reductive Amination | R-CHO, NaBH(OAc)3, DCE | Secondary Amine (-NHR) |

| Sulfonylation | R-SO2Cl, Pyridine | Sulfonamide (-NHSO2R) |

| Urea Formation | R-NCO, Solvent | Urea (-NHCONHR) |

Regioselective and Stereoselective Coupling Reactions for Complex Chroman-4-amine Conjugates

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. By first introducing a halogen (e.g., bromine or iodine) onto the aromatic ring of this compound, typically at the C6 position, the stage is set for a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halo-chroman derivative with a boronic acid or ester to form a new C-C bond. rsc.orglibretexts.org It is widely used to introduce aryl or heteroaryl substituents. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. chemrxiv.org

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of a halo-chroman with a terminal alkyne, creating an alkynyl-substituted chroman. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. libretexts.org The resulting C-C triple bond can serve as a versatile handle for further transformations.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the halo-chroman with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This provides a direct method for synthesizing N-aryl or N-heteroaryl chroman-4-amine derivatives, significantly expanding the accessible chemical space. libretexts.orgchemeurope.com The development of specialized phosphine (B1218219) ligands has been crucial for the broad applicability and high efficiency of this reaction. nih.gov

The stereocenter at C4 is typically preserved during these coupling reactions, as the transformations occur at the aromatic ring, distant from the chiral center.

Table 3: Key Coupling Reactions for Complex Conjugate Synthesis

| Reaction Name | Coupling Partners | Catalyst/Ligand System | Bond Formed |

| Suzuki-Miyaura | Halo-chroman + Boronic Acid/Ester | Pd(OAc)2, SPhos, K3PO4 | C(sp2)-C(sp2) |

| Sonogashira | Halo-chroman + Terminal Alkyne | PdCl2(PPh3)2, CuI, Et3N | C(sp2)-C(sp) |

| Buchwald-Hartwig | Halo-chroman + Amine | Pd2(dba)3, BINAP, NaOt-Bu | C(sp2)-N |

Academic and Research Applications of R 8 Tert Butyl Chroman 4 Amine and Chiral Chroman 4 Amine Derivatives

Chiral Building Blocks in Natural Product Synthesis and Medicinal Chemistry Intermediates

Chiral amines are fundamental components in a vast array of natural products, pharmaceuticals, and agrochemicals, with approximately 40-45% of small-molecule drugs containing a chiral amine fragment. nih.govacs.org Chiral chroman-4-amine (B2768764) derivatives serve as crucial and versatile building blocks in the asymmetric synthesis of these more complex molecules. nih.govacs.org Their inherent chirality and defined conformational structure are leveraged to construct key stereocenters in target molecules.

In medicinal chemistry, these amines are vital intermediates. For instance, (S)-chroman-4-amine is a building block for pharmaceutical agents targeting neurological disorders by inhibiting enzymes like butyrylcholinesterase (BuChE). benchchem.com The development of new synthetic routes has a direct impact on drug discovery by expanding the available chemical space for new chiral amino building blocks. nih.gov The chroman-4-one scaffold, the precursor to chroman-4-amines, is a recognized privileged structure in drug discovery and an important intermediate in organic synthesis. nih.govresearchgate.net The synthesis of derivatives, such as those with a tert-butyl group at the C8 position, is part of the broader effort to create diverse libraries of compounds for screening. The conversion of chroman-4-ones to the corresponding amines via methods like reductive amination is a common synthetic step. benchchem.com

The utility of these building blocks is demonstrated in the synthesis of various bioactive compounds. For example, chiral chromanes are the core structure of molecules like Calanolide A, which has anti-HIV activity, and Cromankalim, a treatment for hypertension. semanticscholar.orgresearchgate.net The synthesis of the dimethylchromanol moiety of Calanolide A has been achieved using a chiral chroman-4-one as a key intermediate. researchgate.net This highlights the importance of developing efficient and stereoselective methods to access these chiral chroman scaffolds as they are precursors to a wide range of biologically significant molecules. semanticscholar.orgacs.org

Design and Synthesis of Novel Chiral Ligands and Organocatalysts

The rigid structure and stereochemically defined amine group of chiral chroman-4-amines make them excellent candidates for incorporation into novel chiral ligands and organocatalysts. The development of such catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. acs.orgnih.gov

While specific examples detailing (R)-8-(tert-Butyl)chroman-4-amine as a ligand are not prevalent, the broader class of chiral amines is extensively used. These amines can be incorporated into ligands for transition-metal catalysis, such as in asymmetric hydrogenation, where they help create a chiral environment around the metal center, guiding the stereochemical outcome of the reaction. nih.govacs.org For instance, novel axially chiral amines have been synthesized and applied in asymmetric aldol (B89426), Michael, and Diels-Alder reactions. core.ac.uk Similarly, chiral N,N,O-tridentate phenanthroline ligands have been designed for the enantioselective addition of organozinc reagents to aldehydes. rsc.org

In the field of organocatalysis, chiral secondary amines derived from scaffolds like binaphthol function as bifunctional catalysts. nih.gov The amine moiety can activate the substrate through the formation of an iminium or enamine ion, while another functional group on the catalyst scaffold directs the stereoselectivity. Although chroman-4-amines are primary amines, they can be readily converted to secondary amines or other derivatives to function as organocatalysts. The development of catalysts based on diverse and tunable backbones, like the chroman framework, is a continuous area of research aimed at achieving high activity and selectivity in a variety of chemical transformations. nih.govcore.ac.uk

Scaffold Development for Peptidomimetics and Enzyme Inhibitors

The chroman scaffold is a recognized "privileged structure," meaning it can serve as a core for ligands that bind to multiple, diverse biological targets. nih.gov This makes chiral chroman-4-amines and their derivatives attractive scaffolds for developing peptidomimetics and enzyme inhibitors.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. Heterocyclic compounds are often used as scaffolds to arrange the necessary functional groups (pharmacophores) in a specific spatial orientation to interact with a biological target, such as a protein receptor. nih.gov The rigid chroman backbone can serve this purpose, with the amine group at C4 acting as a key anchor point for attaching side chains that mimic amino acid residues.

The chroman-4-one scaffold, the precursor to chroman-4-amines, has been extensively studied for developing enzyme inhibitors. A notable example is the development of selective inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in aging-related neurodegenerative diseases. nih.govacs.orgnih.gov Research has shown that chroman-4-one derivatives can be potent SIRT2 inhibitors, with IC50 values in the low micromolar range. nih.govacs.orgnih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. nih.gov The amine derivatives of these compounds are also of significant interest. The amine group can form crucial hydrogen bonds and electrostatic interactions within the active site of an enzyme, while the chroman ring interacts with hydrophobic pockets, enhancing binding affinity and specificity. benchchem.com

Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | Substitution | SIRT2 Inhibition (%) at 200 μM | IC50 (μM) | Reference |

|---|---|---|---|---|

| 1k | n-propyl | 76 | 10.6 | nih.govacs.org |

| 1l | n-heptyl | 57 | - | nih.govacs.org |

| 1n | isopropyl | 52 | - | nih.govacs.org |

| 3a | n-pentyl (chromone) | 82 | 5.5 | acs.org |

| - | 6,8-dibromo-2-pentyl | - | 1.5 | nih.gov |

Probing Structure-Activity Relationships within Chroman-based Scaffolds

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds in drug discovery. The chroman scaffold allows for systematic modification at several positions, enabling researchers to probe how structural changes influence biological activity. acs.orgnih.gov

Studies on chroman-4-one based SIRT2 inhibitors have revealed key SAR insights. nih.govacs.org The presence of the carbonyl group at C4 is essential for potent inhibition. acs.org Modifications at the C2, C6, and C8 positions significantly impact activity. For instance, an alkyl chain of three to five carbons at the C2 position was found to be optimal. nih.govacs.org Larger, electron-withdrawing substituents at the C6 and C8 positions, such as bromo groups, were favorable for high potency. nih.govacs.orgnih.gov Conversely, bulky groups directly attached to the ring system tend to diminish the inhibitory effect. acs.org

In the context of butyrylcholinesterase (BuChE) inhibition, an electron-donating methoxy (B1213986) group at the C8 position was shown to enhance activity significantly compared to the unsubstituted parent compound. benchchem.com SAR studies have also been conducted on chromone (B188151) derivatives as inhibitors of the breast cancer resistance protein (ABCG2), identifying the importance of substituents at position 5 and the nature of a central amide linker for activity. nih.gov These studies demonstrate that even minor structural alterations to the chroman ring system can markedly affect biological activity, highlighting the close relationship between the molecular structure and its function. acs.org This principle guides the rational design of new derivatives, such as this compound, where the bulky tert-butyl group at C8 would be expected to have a distinct influence on the molecule's interaction with biological targets.

Emerging Research Frontiers in R 8 Tert Butyl Chroman 4 Amine Synthesis and Application

Development of Recoverable and Recyclable Catalytic Systems

The synthesis of enantiomerically pure compounds like (R)-8-(tert-butyl)chroman-4-amine often relies on expensive chiral catalysts. rsc.org Consequently, the development of recoverable and recyclable catalytic systems is a primary focus of research, aiming to reduce production costs and improve sustainability. rsc.org These systems often involve immobilizing a homogeneous catalyst on a solid or soluble support, which facilitates easy separation from the reaction mixture and allows for multiple reuse cycles. nih.gov

Several strategies have proven effective for creating robust, recyclable catalysts applicable to the asymmetric reactions needed for chroman-4-amine (B2768764) synthesis, such as asymmetric transfer hydrogenation of the precursor chromanone. rsc.org

Key Approaches to Recyclable Catalysts:

Polymer-Supported Catalysts: Chiral catalysts can be tethered to polymer backbones. For instance, polyethylene (B3416737) glycol (PEG) has been used as a support for catalysts in the asymmetric transfer hydrogenation of β-amidonitroolefins. nih.gov This polymer-bound catalyst was successfully recycled six times, maintaining high yield (96%) and enantioselectivity (95% ee). nih.gov Another approach involves using copolymers, such as those synthesized by ATRP (Atom Transfer Radical Polymerization), which can be post-functionalized with chiral complexes like chromium salen. researchgate.net

Immobilization on Solid Supports: Inorganic materials like silica (B1680970) powder can serve as supports for active catalytic substances, improving efficiency and reducing waste. nih.gov A novel hybrid catalyst was created by grafting a chiral Rhodium complex onto halloysite (B83129) nanotubes, demonstrating enhanced stability and reusability for up to thirteen runs without significant loss of activity or enantioselectivity. researchgate.net

Homogeneous Recyclable Catalysts: Some catalysts, while homogeneous, can be recovered and reused. An efficient system using L-proline and melamine (B1676169) was developed for synthesizing chromenes. researchgate.net This catalyst was recovered by simple precipitation with an anti-solvent (ethyl acetate) and reused for up to five cycles without a significant drop in catalytic activity. researchgate.net

The table below summarizes various recyclable catalytic systems and their performance, highlighting their potential for application in the synthesis of chiral chroman-4-amines.

| Catalyst System | Support/Method | Target Reaction | No. of Cycles | Final Yield/ee | Source |

| Chiral Ru(II) Complex | Polyethylene Glycol (PEG) | Asymmetric Transfer Hydrogenation | 6 | 96% / 95% ee | nih.gov |

| Chiral Rhodium Complex | Halloysite Nanotubes | Asymmetric Hydrogenation | 13 | High | researchgate.net |

| Chromium Salen Complex | Reduced Graphene Oxide (rGO) | Asymmetric Ring-Opening | 10 | High | researchgate.net |

| L-proline-melamine | Homogeneous (Precipitation) | Multicomponent Chromene Synthesis | 5 | High | researchgate.net |

| Bisoxazoline-Copper Complex | Amino Acid Polymers | Asymmetric Henry Reaction | 7 | High | nih.gov |

These developments demonstrate a clear trend towards more sustainable and economically viable catalytic processes, which are directly applicable to the industrial-scale production of this compound and related pharmaceutical intermediates. rsc.orgnih.gov

Green Chemistry Principles in Chroman-4-amine Synthesis

The integration of green chemistry principles into synthetic methodologies is revolutionizing the production of fine chemicals and pharmaceuticals. researchgate.net The synthesis of chroman-4-amines is no exception, with significant research dedicated to developing more environmentally benign protocols that minimize waste, reduce energy consumption, and utilize non-toxic materials. researchgate.netrsc.org

Core Green Chemistry Strategies:

Use of Green Solvents: A major focus has been the replacement of hazardous organic solvents with greener alternatives. Water and ethanol (B145695), or mixtures thereof, are increasingly used as reaction media. rsc.orgnih.gov For example, a one-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives was efficiently carried out in a water-ethanol mixture. nih.gov The use of methyltetrahydrofuran (MeTHF), a bio-based solvent, has also been reported as a green alternative for gram-scale synthesis of chromanone precursors. core.ac.uk

Energy-Efficient Methods: Alternative energy sources like microwave irradiation and ultrasound are being employed to accelerate reaction times and reduce energy consumption. researchgate.net Microwave-assisted synthesis, in particular, has been shown to produce chromene derivatives in excellent yields within minutes, a significant improvement over conventional heating methods that can take hours. researchgate.net

Atom Economy and Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the starting material atoms into the final structure. nih.gov A green protocol for synthesizing 2-amino-4H-chromene derivatives using the catalyst pyridine-2-carboxylic acid (P2CA) in a water-EtOH mixture reported a high Atom Economy (AE) of 99.36% and a low E-factor of 16.68, confirming its eco-friendly nature. nih.gov

Sustainable Catalysis: The use of non-toxic, recyclable catalysts is central to green synthesis. researchgate.net Iron-catalyzed reactions are gaining traction as iron is an abundant, inexpensive, and low-toxicity metal. A photocatalytic approach for synthesizing chroman-4-ones was developed using iron(III) chloride as a catalyst under visible light at room temperature. le.ac.uk

The following table highlights examples of green chemistry principles applied to the synthesis of the chroman scaffold.

| Green Principle | Method/Catalyst | Solvent | Conditions | Key Advantage | Source |

| Green Solvent | Catalyst-free | Methyltetrahydrofuran (MeTHF) | Standard | Bio-based, safer solvent | core.ac.uk |

| Multicomponent Reaction | Pyridine-2-carboxylic acid (P2CA) | Water–EtOH (1:1) | Reflux | High atom economy, low E-factor, catalyst recyclability | rsc.orgnih.gov |

| Energy Efficiency | In(OTf)₃ | - | Microwave Irradiation | Rapid reaction times (minutes) | researchgate.net |

| Sustainable Catalyst | Iron(III) chloride (FeCl₃) | - | Visible Light, Room Temp | Uses abundant, low-toxicity metal catalyst | le.ac.uk |

| Energy Efficiency | - | Water | Ultrasound Irradiation | High yields, environmentally benign solvent | researchgate.net |

These approaches collectively contribute to the development of sustainable and efficient manufacturing processes for chroman-4-amine derivatives, aligning with the broader goals of green chemistry. nih.gov

Mechanistic Refinements for Improved Stereoselectivity

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules like this compound, as different enantiomers can have vastly different biological activities. Research in this area focuses on refining reaction mechanisms to gain precise control over the formation of the C4 stereocenter.

A highly effective and widely used method for establishing the stereochemistry of chroman-4-amines begins with the asymmetric reduction of the corresponding chroman-4-one precursor. researchgate.net The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of this approach, utilizing a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone to a chiral alcohol. researchgate.net For the synthesis of (R)-chroman-4-amines, a highly enantioselective CBS reduction yields the (S)-chroman-4-ol intermediate. researchgate.net This alcohol is then converted to the target (R)-amine via a two-step sequence involving an azide (B81097) inversion (a Walden inversion or Sₙ2 reaction), followed by reduction. researchgate.net This sequence ensures the final product has the desired (R) configuration with excellent enantiomeric excess (ee).

The choice of catalyst and reaction conditions plays a critical role in dictating the stereochemical outcome. Dirhodium complexes, for example, are powerful catalysts for various transformations, and their reactivity can be finely tuned by modifying the chiral ligands. snnu.edu.cn Chiral dirhodium catalysts like Rh₂(S-PTAD)₄ have been used to achieve highly robust asymmetric C-H insertion reactions with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (99% ee). snnu.edu.cn Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, reveal that these reactions proceed through the formation of key metal-carbene intermediates, with the catalyst's structure dictating the facial selectivity of the subsequent reaction. snnu.edu.cn

The reaction solvent can also unexpectedly alter the reaction pathway and product formation. thieme-connect.com For instance, the reaction of 3-formylchromone with cyclic secondary amines in methanol (B129727) yields (E)-2-methoxy-3-(R₂N-methylene)chroman-4-ones, whereas using ethanol as the solvent can lead to ring-opening products. thieme-connect.com This highlights that even subtle changes in the reaction environment can shift the equilibrium and favor different mechanistic pathways, a crucial consideration for optimizing stereoselectivity. thieme-connect.com

The table below compares different stereoselective methods applicable to the synthesis of chiral chromans.

| Method | Catalyst/Reagent | Key Mechanistic Step | Achieved Selectivity | Source |

| Asymmetric Reduction | CBS Catalyst | Enantioselective ketone reduction | Excellent ee | researchgate.net |

| Azide Inversion | Diphenyl phosphorazidate (DPPA) | Sₙ2 reaction on chiral alcohol | Inversion of stereocenter | researchgate.net |

| Asymmetric C-H Insertion | Rh₂(S-PTAD)₄ | Insertion of furyl dirhodium carbene | up to 99% ee, >99:1 dr | snnu.edu.cn |

| Decarboxylative Mannich Reaction | Copper(I)/(R,R)-Ph-Box complex | Enantioselective C-C bond formation | Excellent enantioselectivities | researchgate.net |

Insights into these mechanisms, gained through kinetic experiments, computational modeling, and careful reaction optimization, are essential for developing more efficient and highly selective syntheses of this compound. core.ac.uksnnu.edu.cn

Chemoinformatics and Computational Design of Novel Chroman-4-amine Analogues

Chemoinformatics and computational chemistry have become indispensable tools in modern drug discovery, enabling the rational design of novel molecules with improved potency and optimized pharmacokinetic profiles. semanticscholar.orgresearchgate.net These in silico techniques are cost-effective and time-saving, allowing researchers to screen vast virtual libraries and prioritize the most promising candidates for synthesis. researchgate.netjmbfs.org

In the context of chroman-4-amine analogues, computational methods are employed at various stages of the design process:

Scaffold Hopping and Analogue Design: Starting with a known active scaffold like chroman-4-one, computational tools can suggest novel core structures (scaffold hopping) or modifications to generate libraries of new analogues. jmbfs.org One approach involves identifying key pharmacophoric features and using fragment replacement strategies to design derivatives with potentially higher binding affinity. jmbfs.org For example, in one study, this approach led to the generation of 989 new 4-chromanone (B43037) derivatives for virtual screening. jmbfs.org

Molecular Docking: This is a key technique used to predict the binding orientation of a ligand within the active site of a target protein. researchgate.netnih.gov By calculating a docking score, which estimates the binding affinity, researchers can rank compounds and identify those most likely to be active. jmbfs.org Docking studies on chroman-4-one derivatives have been used to understand interactions with target enzymes, explaining differences in inhibitory activity based on how the chroman-4-one moiety or its substituents bind within the active site. core.ac.uknih.gov

In Silico ADMET Prediction: A significant challenge in drug development is ensuring that a potent compound also has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Chemoinformatics tools can predict these properties based on a molecule's structure. semanticscholar.org For instance, analogues can be screened against criteria like "Lipinski's Rule of Five" to assess their potential for oral bioavailability before they are ever synthesized. semanticscholar.orgresearchgate.net

Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of ligand-protein interactions, MD simulations can be performed. These simulations model the movement of atoms over time, providing insights into the stability of the ligand-protein complex and confirming binding modes predicted by static docking. rsc.org

The table below summarizes the application of various computational tools in the design of novel chroman-based compounds.

| Computational Tool | Application | Purpose | Source |

| AutoDock Vina | Molecular Docking | Predict binding affinity and orientation of ligands in a protein's active site. | semanticscholar.orgresearchgate.net |

| PASS (Prediction of Activity Spectra for Substances) | Activity Prediction | Predict the likely biological activities of a compound based on its structure. | semanticscholar.orgresearchgate.net |

| In Silico ADMET Tools | Pharmacokinetic Prediction | Estimate properties like oral bioavailability, metabolism, and toxicity. | semanticscholar.orgresearchgate.net |

| Molecular Group Replacement / Scaffold Hopping | Ligand Design | Generate novel chemical structures with potentially improved properties. | jmbfs.org |

| Molecular Dynamics (MD) Simulations | Binding Stability Analysis | Assess the stability of ligand-receptor complexes over time. | rsc.org |

| Density Functional Theory (DFT) | Electronic Structure Analysis | Investigate molecular geometries and electronic properties to understand reactivity. | d-nb.info |

By leveraging these computational approaches, researchers can move beyond trial-and-error synthesis and adopt a more targeted, design-driven strategy for discovering the next generation of chroman-4-amine-based therapeutics. semanticscholar.orgjmbfs.org

Q & A

Q. What synthetic methodologies are most effective for preparing (R)-8-(tert-Butyl)chroman-4-amine, and how can its stereochemical purity be validated?

The synthesis of chroman-4-amine derivatives typically involves multi-step reactions starting from substituted chromanone precursors. For example, benzylation reactions using K₂CO₃ in DMF under reflux conditions have been employed to introduce N-alkyl groups . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries are critical. Post-synthesis validation requires nuclear magnetic resonance (NMR) analysis (e.g., ¹H and ¹³C NMR) and mass spectrometry (MS) to confirm molecular structure and enantiomeric excess. Polarimetry or circular dichroism (CD) can further verify optical activity .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy : Assign peaks for tert-butyl groups (δ ~1.2–1.4 ppm for C(CH₃)₃) and chroman-4-amine protons (δ ~3.0–4.0 ppm for NH₂ and adjacent CH groups) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₉NO for the parent compound).

- Chromatographic methods : Use reverse-phase HPLC or GC-MS to assess purity (>95% by area normalization) .

Q. How can researchers design preliminary bioactivity assays for this compound in neurodegenerative disease models?

Initial screening should focus on enzyme inhibition assays relevant to Alzheimer’s disease (AD), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Protocols involve:

- Ellman’s method : Measure IC₅₀ values via spectrophotometric detection of thiocholine production at 412 nm .

- Dose-response curves : Test concentrations from 0.1–100 µM, with donepezil as a positive control.

- Kinetic analysis : Determine inhibition type (competitive, non-competitive) using Lineweaver-Burk plots .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across different assay systems be resolved?

Contradictions often arise from variations in assay conditions (e.g., substrate concentration, pH, enzyme source). To address this:

- Standardize protocols : Use recombinant human enzymes instead of bovine-derived equivalents to reduce interspecies variability .

- Validate with orthogonal assays : Compare results from fluorometric (e.g., kynuramine-based MAO assays) and radiometric methods .

- Statistical rigor : Perform triplicate measurements and apply ANOVA to assess significance (p < 0.05) .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) permeability in preclinical studies?

- In silico modeling : Predict logP and polar surface area (PSA) using tools like Schrödinger’s QikProp. Ideal values: logP ~2–5, PSA <90 Ų .

- Pro-drug approaches : Introduce lipophilic groups (e.g., tert-butyl esters) to enhance passive diffusion, followed by enzymatic cleavage in the brain .

- In vivo validation : Use rodent models with LC-MS/MS quantification of brain-to-plasma ratios post-administration .

Q. How can researchers investigate off-target effects or multi-target interactions of this compound?

- Broad-spectrum profiling : Screen against a panel of receptors (e.g., serotonin, dopamine transporters) using radioligand binding assays .

- Network pharmacology : Construct protein-compound interaction networks using databases like ChEMBL or PubChem .

- Transcriptomic analysis : Perform RNA-seq on treated neuronal cells to identify differentially expressed genes linked to unintended pathways .

Methodological Considerations

Q. Table 1. Key Parameters for Bioactivity Assays

| Parameter | AChE Inhibition | MAO-B Inhibition |

|---|---|---|

| Substrate | Acetylthiocholine | Kynuramine |

| Detection Method | Spectrophotometry | Fluorescence |

| IC₅₀ Range (µM) | 0.5–10 | 1–20 |

| Positive Control | Donepezil (IC₅₀ ~0.01) | Selegiline (IC₅₀ ~0.1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products